molecular formula C10H20GeN2O B14544396 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate CAS No. 62299-62-1

1-Diazonio-1-(triethylgermyl)but-1-en-2-olate

Cat. No.: B14544396
CAS No.: 62299-62-1
M. Wt: 256.91 g/mol
InChI Key: JILPIHZUOFEPIG-UHFFFAOYSA-N
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Description

1-Diazonio-1-(triethylgermyl)but-1-en-2-olate is a unique organogermanium compound characterized by the presence of a diazonium group and a triethylgermyl group attached to a butenolate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate typically involves the reaction of triethylgermyl-substituted alkenes with nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of a diazonium ion intermediate, which is then stabilized by the butenolate structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Halogenated, cyanated, or hydroxylated derivatives.

    Reduction Reactions: Corresponding amines.

    Coupling Reactions: Azo compounds.

Scientific Research Applications

1-Diazonio-1-(triethylgermyl)but-1-en-2-olate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science:

    Biological Research: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a precursor to bioactive compounds.

Mechanism of Action

The mechanism of action of 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution or coupling, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction environment .

Comparison with Similar Compounds

Uniqueness: 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate is unique due to the presence of the triethylgermyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

62299-62-1

Molecular Formula

C10H20GeN2O

Molecular Weight

256.91 g/mol

IUPAC Name

1-diazo-1-triethylgermylbutan-2-one

InChI

InChI=1S/C10H20GeN2O/c1-5-9(14)10(13-12)11(6-2,7-3)8-4/h5-8H2,1-4H3

InChI Key

JILPIHZUOFEPIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=[N+]=[N-])[Ge](CC)(CC)CC

Origin of Product

United States

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